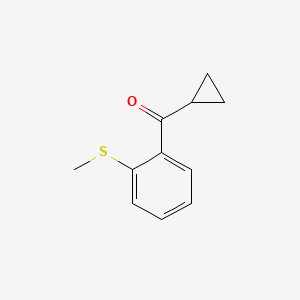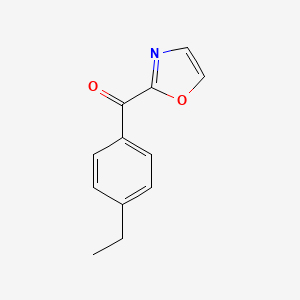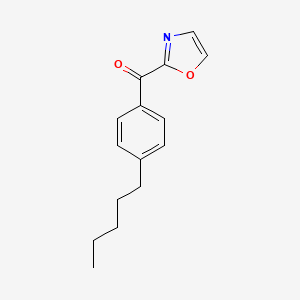
Cyclopropyl 2-thiomethylphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl 2-thiomethylphenyl ketone, also known by its IUPAC name cyclopropyl [2-(methylsulfanyl)phenyl]methanone, is a chemical compound with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group
Preparation Methods
The synthesis of cyclopropyl 2-thiomethylphenyl ketone can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2-thiomethylbenzoyl chloride under anhydrous conditions . The reaction typically proceeds in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Cyclopropyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, THF, and methanol, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Cyclopropyl 2-thiomethylphenyl ketone has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of cyclopropyl 2-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The compound’s unique structure allows it to bind to these enzymes, disrupting their function and leading to the death of the microorganism.
Comparison with Similar Compounds
Cyclopropyl 2-thiomethylphenyl ketone can be compared with other similar compounds, such as:
Cyclopropyl phenyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
Cyclopropyl 2-methylphenyl ketone: Contains a methyl group instead of a thiomethyl group, leading to variations in its chemical and biological properties.
Cyclopropyl 2-thiomethylbenzaldehyde: Contains an aldehyde group instead of a ketone group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiomethyl group, and a ketone functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCFBWHXINMIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642492 |
Source


|
| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-94-1 |
Source


|
| Record name | Cyclopropyl[2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














